5-(3-Acetamidophenyl)pentanoic acid
Description
5-(3-Acetamidophenyl)pentanoic acid is a synthetic organic compound featuring a pentanoic acid backbone substituted with a 3-acetamidophenyl group at the fifth carbon. The acetamido group (-NHCOCH₃) attached to the phenyl ring confers distinct electronic and steric properties, influencing its reactivity, solubility, and biological interactions.
Properties
CAS No. |
93431-20-0 |
|---|---|
Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
5-(3-acetamidophenyl)pentanoic acid |
InChI |
InChI=1S/C13H17NO3/c1-10(15)14-12-7-4-6-11(9-12)5-2-3-8-13(16)17/h4,6-7,9H,2-3,5,8H2,1H3,(H,14,15)(H,16,17) |
InChI Key |
ZNPQYWHLGRQBOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)CCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Acetamidophenyl)pentanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-acetamidophenylboronic acid.
Suzuki-Miyaura Coupling: This boronic acid is then subjected to Suzuki-Miyaura coupling with a suitable pentanoic acid derivative under palladium catalysis.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors and continuous flow systems to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
5-(3-Acetamidophenyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetamido group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
5-(3-Acetamidophenyl)pentanoic acid is utilized in various fields of scientific research:
Mechanism of Action
The mechanism of action of 5-(3-Acetamidophenyl)pentanoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 5-(3-Acetamidophenyl)pentanoic acid with structurally related pentanoic acid derivatives, focusing on substituent effects, biological activity, and physicochemical properties.
Structural Analogues with Aromatic Substitutents
Bioactive Pentanoic Acid Derivatives
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